REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[C:7](O[C:11](=[O:13])[CH3:12])(=[O:9])[CH3:8].P(=O)(O)(O)O.[CH3:19][C:20]1[S:21]C=[CH:23][CH:24]=1>>[C:7]([C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH3:1])(=[O:9])[CH3:8].[C:7]([C:5]1[S:4][CH:3]=[C:2]([CH3:1])[CH:6]=1)(=[O:9])[CH3:8].[C:11]([C:12]1[S:21][C:20]([CH3:19])=[CH:24][CH:23]=1)(=[O:13])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CSC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC=CC1C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC=C(C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC(=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[C:7](O[C:11](=[O:13])[CH3:12])(=[O:9])[CH3:8].P(=O)(O)(O)O.[CH3:19][C:20]1[S:21]C=[CH:23][CH:24]=1>>[C:7]([C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH3:1])(=[O:9])[CH3:8].[C:7]([C:5]1[S:4][CH:3]=[C:2]([CH3:1])[CH:6]=1)(=[O:9])[CH3:8].[C:11]([C:12]1[S:21][C:20]([CH3:19])=[CH:24][CH:23]=1)(=[O:13])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CSC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC=CC1C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC=C(C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC(=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[C:7](O[C:11](=[O:13])[CH3:12])(=[O:9])[CH3:8].P(=O)(O)(O)O.[CH3:19][C:20]1[S:21]C=[CH:23][CH:24]=1>>[C:7]([C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH3:1])(=[O:9])[CH3:8].[C:7]([C:5]1[S:4][CH:3]=[C:2]([CH3:1])[CH:6]=1)(=[O:9])[CH3:8].[C:11]([C:12]1[S:21][C:20]([CH3:19])=[CH:24][CH:23]=1)(=[O:13])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CSC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC=CC1C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC=C(C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC(=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |